3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 59938-40-8
VCID: VC2349379
InChI: InChI=1S/C8H5BrN2O/c9-8-6(5-12)10-7-3-1-2-4-11(7)8/h1-5H
SMILES: C1=CC2=NC(=C(N2C=C1)Br)C=O
Molecular Formula: C8H5BrN2O
Molecular Weight: 225.04 g/mol

3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

CAS No.: 59938-40-8

Cat. No.: VC2349379

Molecular Formula: C8H5BrN2O

Molecular Weight: 225.04 g/mol

* For research use only. Not for human or veterinary use.

3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde - 59938-40-8

Specification

CAS No. 59938-40-8
Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
IUPAC Name 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Standard InChI InChI=1S/C8H5BrN2O/c9-8-6(5-12)10-7-3-1-2-4-11(7)8/h1-5H
Standard InChI Key VNMNVHMREWEMQR-UHFFFAOYSA-N
SMILES C1=CC2=NC(=C(N2C=C1)Br)C=O
Canonical SMILES C1=CC2=NC(=C(N2C=C1)Br)C=O

Introduction

Basic Identification and Structural Characteristics

3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is identified by the CAS registry number 59938-40-8 and possesses the molecular formula C₈H₅BrN₂O . The compound features a fused bicyclic structure with an imidazole ring connected to a pyridine ring, forming the imidazo[1,2-a]pyridine scaffold. The molecule is characterized by a bromine atom at the 3-position and an aldehyde group (CHO) at the 2-position .

Structural Configuration

The compound consists of a planar heterocyclic system with the bromine atom and aldehyde group positioned in a specific orientation that influences its chemical reactivity and biological activity. The imidazo[1,2-a]pyridine core provides a rigid framework that positions the functional groups in a defined spatial arrangement .

Isomeric Forms

It is important to distinguish this compound from its positional isomers, such as 3-bromoimidazo[1,2-a]pyridine-6-carboxaldehyde (CAS: 1004550-20-2), which features the aldehyde group at the 6-position of the pyridine ring rather than at the 2-position of the imidazole ring . These positional isomers exhibit different physical, chemical, and potentially biological properties.

Physical and Chemical Properties

3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde demonstrates specific physical and chemical properties that make it relevant for various chemical applications and pharmaceutical research.

Chemical Properties and Reactivity

The compound contains reactive functional groups that influence its chemical behavior:

  • The aldehyde group at the 2-position provides a reactive site for nucleophilic addition reactions, condensations, and oxidation processes.

  • The bromine atom at the 3-position can participate in various coupling reactions, substitutions, and metal-catalyzed transformations.

  • The nitrogen atoms in the imidazo[1,2-a]pyridine core contribute to the compound's basicity and potential for coordination with metals.

The calculated properties include:

  • XLogP3: 2.6, indicating moderate lipophilicity

  • Hydrogen Bond Acceptor Count: 2

  • Rotatable Bond Count: 1

  • Topological Polar Surface Area: 34.4 Ų

These properties suggest that the compound may possess moderate membrane permeability, which could be relevant for its potential biological applications.

Spectroscopic Properties

While detailed spectroscopic data for this specific compound is limited in the provided search results, heterocyclic compounds like imidazo[1,2-a]pyridine derivatives typically exhibit characteristic signals in NMR spectroscopy and distinct absorption patterns in UV-vis spectroscopy due to their aromatic and heterocyclic nature.

Synthesis Methods

Synthesis of Related Isomers

The synthesis of 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, a positional isomer, involves the reaction between 2-amino-5-bromopyridine and 2-bromomalonaldehyde . This synthesis proceeds under microwave irradiation in a mixture of ethanol and water, achieving yields of approximately 80% . The general procedure involves:

  • Dissolving 6-bromo-2-aminopyridine and 2-bromomalonaldehyde in a 1:1 mixture of ethanol and water

  • Microwave irradiation at 110°C for approximately 10 minutes under inert atmosphere

  • Neutralization with triethylamine, followed by purification via column chromatography using a dichloromethane/acetone gradient

While this method targets a different positional isomer, it provides a potential starting point for developing synthesis methods for 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde, with appropriate modifications to direct the substitution pattern.

Alternative Forms

The compound may also exist in derivative forms, such as the hydrobromide salt (3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide), which has a molecular formula of C₈H₆Br₂N₂O and a molecular weight of 305.95 g/mol . These salt forms may offer advantages in terms of stability, solubility, or handling for certain applications.

Applications and Biological Activities

Synthetic Intermediates

3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde likely serves as a valuable synthetic intermediate in the preparation of more complex molecules. The bromine at the 3-position provides a handle for further functionalization through cross-coupling reactions, while the aldehyde group can participate in various condensation reactions to build more complex structures.

Related Compounds and Isomers

Positional Isomers

Several positional isomers of 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde have been reported in the literature:

  • 3-Bromoimidazo[1,2-a]pyridine-6-carboxaldehyde (CAS: 1004550-20-2): Features the aldehyde group at the 6-position of the pyridine ring rather than at the 2-position of the imidazole ring .

  • 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 30384-96-4): Contains the bromine at the 6-position of the pyridine ring and the aldehyde at the 3-position of the imidazole ring .

These positional isomers may exhibit different chemical reactivities and biological activities due to the altered spatial arrangement of functional groups.

Functional Derivatives

Related functional derivatives include:

  • 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid (CAS: 886362-00-1): A carboxylic acid derivative with potential applications in pharmaceutical research .

  • 3-Imidazo[1,2-a]pyridinyl-1-arylpropenones: A class of compounds with demonstrated antifungal activities, particularly against Candida albicans .

These related compounds expand the chemical space around the imidazo[1,2-a]pyridine scaffold and provide additional opportunities for structure-activity relationship studies.

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